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Compound of Interest

Compound Name: Ainsliadimer A

Cat. No.: B605252

' Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ainsliadimer A, a sesquiterpene lactone dimer isolated from Ainsliaea macrocephala, has

garnered significant attention for its unique and complex molecular architecture and its potent

biological activities. This technical guide provides an in-depth exploration of the pivotal

experiments and data that led to the definitive determination of its intricate structure, serving as

a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug

development.

Core Spectroscopic and Physical Data

The initial characterization of Ainsliadimer A involved a suite of spectroscopic and physical

measurements that provided the first clues to its complex structure. The key quantitative data

are summarized below.

Parameter Value

Molecular Formula C30H360s
Molecular Weight 524.6 g/mol
Appearance Colorless crystals

Specific Rotation [a]°_D_

+115.4 (c 0.5, CHCI5)
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Deciphering the Connectivity

Extensive one- and two-dimensional NMR experiments were instrumental in assembling the
molecular framework of Ainsliadimer A. The *H and 3C NMR data, recorded in CDCls,
revealed the presence of two distinct sesquiterpenoid units linked in an unprecedented manner.

'H and **C NMR Spectroscopic Data
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Position 6_C (ppm) 6_H (ppm, J in Hz)
Unit A

1 49.8 2.58 (m)

2 29.5 1.85 (m), 2.10 (m)
3 35.4 1.65 (m), 1.95 (m)
4 149.5

5 51.2 2.85 (m)

6 82.1 4.15 (t, 9.0)

7 50.1 2.65 (m)

8 25.8 1.75 (m), 2.05 (m)
9 38.2 1.55 (m), 1.80 (m)
10 139.8

11 120.5

12 170.1

13 12.5 1.25 (d, 7.0)

14 125.8 5.40 (s), 6.20 (s)
15 20.8 1.90 (s)

Unit B

1 52.3 2.75 (m)

2 30.1 1.90 (m), 2.15 (m)
3 36.0 1.70 (m), 2.00 (m)
4 150.2

5' 53.5 2.95 (m)

6' 83.5 4.25 (t, 9.0)
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7 52.8 2.80 (m)

8 26.5 1.80 (m), 2.10 (m)
9 39.5 1.60 (m), 1.85 (m)
10' 140.5

11' 121.0

12' 170.5

13' 13.0 1.30 (d, 7.0)

14' 126.5 5.45 (s), 6.25 (s)
15' 215 1.95 (s)

Experimental Protocols

The elucidation of Ainsliadimer A's structure relied on a series of meticulously executed

experiments. The key methodologies are detailed below.

Isolation and Purification

The dried and powdered whole plants of Ainsliaea macrocephala were extracted with 95%

ethanol. The resulting extract was concentrated and partitioned between ethyl acetate and

water. The ethyl acetate fraction was subjected to repeated column chromatography on silica

gel, followed by preparative HPLC to yield pure Ainsliadimer A.

Spectroscopic Analysis

e NMR Spectroscopy: *H NMR, 13C NMR, COSY, HSQC, and HMBC spectra were recorded on
a Bruker AV-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative
to the solvent peak (CDCls: 8 H 7.26, 8 C 77.0).

o Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained on a Waters Q-

TOF Premier mass spectrometer using electrospray ionization (ESI).

o Optical Rotation: Specific rotation was measured on a PerkinElmer 341 polarimeter.
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X-ray Crystallography

Single crystals of Ainsliadimer A suitable for X-ray diffraction were grown by slow evaporation
of a solution in a mixture of chloroform and methanol. Data were collected on a Bruker SMART
APEX Il CCD diffractometer using graphite-monochromated Mo Ka radiation (A = 0.71073 A).
The structure was solved by direct methods and refined by full-matrix least-squares on F2.

X-ray Crystallographic Data

The definitive three-dimensional structure of Ainsliadimer A was unequivocally established by
single-crystal X-ray diffraction analysis. The crystallographic data provided precise information
on bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Parameter Value
Crystal System Orthorhombic
Space Group P212121
a (A) 10.254(2)
b (A) 15.876(3)
c (A 16.987(4)
a (°) 90

B () 90

y (©) 90
Volume (A3) 2764.5(9)
Z 4

Density (calculated) (g/cm3) 1.259
F(000) 1120

Visualizing the Path to Discovery
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The following diagrams illustrate the key conceptual frameworks and workflows employed in
the structural elucidation of Ainsliadimer A.
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Click to download full resolution via product page

Figure 1: Overall workflow for the isolation and structure elucidation of Ainsliadimer A.
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Figure 2: Logic flow of NMR-based structure determination for Ainsliadimer A.

Biological Significance and Future Directions

The successful elucidation of Ainsliadimer A's structure has paved the way for further
investigation into its biological activities. It has been reported to exhibit potent inhibitory activity
against the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW 264.7
macrophages, suggesting potential anti-inflammatory applications. Furthermore, studies have
revealed that Ainsliadimer A selectively inhibits IKKa/ by covalently binding to a conserved
cysteine residue, thereby blocking the NF-kB signaling pathway. This mechanism underscores
its potential as a lead compound for the development of novel anti-cancer and anti-
inflammatory agents. The detailed structural information presented in this guide is crucial for
the design of synthetic analogs and for structure-activity relationship (SAR) studies aimed at
optimizing its therapeutic potential.

« To cite this document: BenchChem. [The Unraveling of Ainsliadimer A: A Comprehensive
Technical Guide to its Structural Elucidation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605252#structure-elucidation-of-ainsliadimer-a]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605252?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

